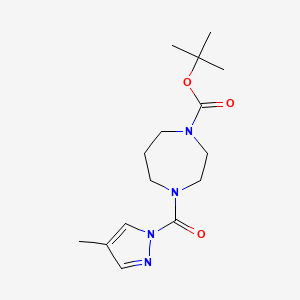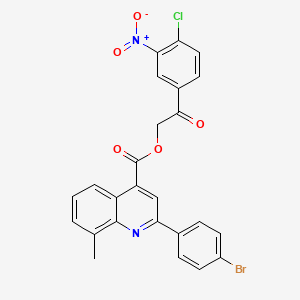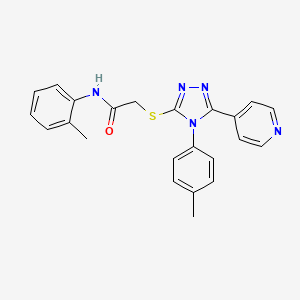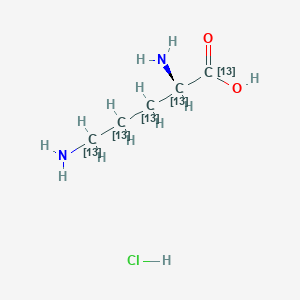
tBuXphos-Pd-G3 GT capsule
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tBuXphos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst. It is a palladium-based catalyst that is highly soluble in a wide range of common organic solvents and is known for its air, moisture, and thermal stability . This compound is widely used in cross-coupling reactions, particularly the Buchwald-Hartwig amination, which is a key reaction in the formation of carbon-nitrogen bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tBuXphos-Pd-G3 involves the coordination of tBuXphos (a bulky phosphine ligand) with palladium. The reaction typically occurs under inert conditions to prevent oxidation and moisture interference. The process involves the use of palladium acetate and tBuXphos in the presence of a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of tBuXphos-Pd-G3 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: tBuXphos-Pd-G3 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds.
Cyanation Reactions: Introduction of cyano groups into organic molecules
Common Reagents and Conditions:
Reagents: Palladium acetate, tBuXphos, potassium carbonate, organic solvents (e.g., toluene).
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products: The major products of these reactions are typically complex organic molecules with new carbon-nitrogen or carbon-carbon bonds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
tBuXphos-Pd-G3 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicine: Plays a role in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of tBuXphos-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The bulky tBuXphos ligand stabilizes the palladium center, allowing for efficient catalysis. The palladium species undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparación Con Compuestos Similares
- XPhos-Pd-G3
- RuPhos-Pd-G3
- SPhos-Pd-G3
Comparison: tBuXphos-Pd-G3 is unique due to its bulky tBuXphos ligand, which provides greater steric hindrance and stability compared to other phosphine ligands. This results in higher efficiency and selectivity in cross-coupling reactions .
Propiedades
Fórmula molecular |
C42H60NO3PPdS |
|---|---|
Peso molecular |
796.4 g/mol |
Nombre IUPAC |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |
Clave InChI |
IKNBBVYTGIKLPA-UHFFFAOYSA-O |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)


![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)


![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)

![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)
